5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
This compound (CAS 2034555-86-5) features a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 5-chlorothiophene-2-carbonyl moiety at position 5 (Fig. 1). Its molecular formula is C₁₄H₁₄ClN₃OS (molecular weight: 307.80 g/mol). The chlorothiophene group introduces electron-withdrawing effects, while the cyclopropyl substituent contributes steric hindrance and metabolic stability .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-13-4-3-12(20-13)14(19)17-5-6-18-10(8-17)7-11(16-18)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPXKTQEAYFSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic compound with potential therapeutic applications. Its unique structure combines a pyrazolo[1,5-a]pyrazine core with a chlorothiophene substituent, suggesting diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14ClN3OS
- Molecular Weight : 307.8 g/mol
- IUPAC Name : (5-chlorothiophen-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
- CAS Number : 2034555-86-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of antimicrobial and anticancer effects.
Antimycobacterial Activity
A study highlighted the compound's potential against Mycobacterium tuberculosis. The structure was tested alongside other pyrazine derivatives and demonstrated effective inhibition of mycobacterial fatty acid synthase I. The minimum inhibitory concentrations (MIC) for various derivatives ranged from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv .
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that certain derivatives of pyrazolo[1,5-a]pyrazine exhibited low toxicity profiles while maintaining high antimicrobial efficacy. For instance, compounds with hydroxyl substituents showed reduced cytotoxicity compared to their counterparts without such groups .
The primary mechanism of action involves the inhibition of key enzymes associated with bacterial cell wall synthesis and apoptosis pathways in cancer cells. The compound has been shown to target cyclin-dependent kinase 2 (CDK2), disrupting cell cycle regulation and promoting apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) cells by modulating Bax/Bcl2 and Survivin expressions .
Case Studies
- Anticancer Activity : In a study focusing on chronic myeloid leukemia cells, the compound induced apoptosis through modulation of apoptotic pathways. The study reported significant alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins, suggesting a promising avenue for cancer therapy .
- Antimicrobial Efficacy : Another case study investigated the compound's activity against various strains of Mycobacterium species. The results indicated that it maintained a broad spectrum of activity while demonstrating lower cytotoxicity in mammalian cell lines compared to other tested compounds .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride (CAS 75481157)
- Core Structure : Pyrazolo[1,5-a]pyrazine.
- Substituents : Cyclopropyl at position 2; hydrochloride salt.
- Molecular Formula : C₉H₁₃N₃·HCl.
- Key Differences : Lacks the 5-chlorothiophene-2-carbonyl group, reducing lipophilicity. The hydrochloride salt enhances solubility in polar solvents .
tert-Butyl 3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate (EN300-761396)
- Core Structure : Pyrazolo[1,5-a]pyrazine.
- Substituents : Iodo at position 3, methyl at position 2, and tert-butyl carboxylate.
- Molecular Formula : C₁₂H₁₇IN₄O₂.
- Key Differences : The iodine atom allows for further functionalization (e.g., cross-coupling), while the carboxylate ester may improve bioavailability .
Pyrazolo[1,5-a]pyrimidine Derivatives
5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK9)
- Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Substituents : Phenyl at position 5, p-tolyl at position 2.
- Molecular Formula : C₁₉H₁₅N₃O.
- Aromatic substituents may improve π-π stacking interactions .
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide (10a)
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Substituents: Cyano, methoxyphenyl, and carboxamide groups.
- Molecular Formula : C₂₄H₁₉N₅O₂.
Other Heterocyclic Analogs
Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Core Structure : Pyrazolo[1,5-a]pyrazine.
- Substituents : 4-Fluorobenzyl at position 5, methyl ester at position 2.
- Molecular Formula : C₁₅H₁₄FN₃O₃.
- Key Differences : The ester group may undergo hydrolysis in vivo, unlike the stable thiophene-carbonyl group. The 4-fluorobenzyl substituent increases electron-withdrawing effects .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Core Structure : Thiazolo[3,2-a]pyrimidine.
- Substituents: Cyanobenzylidene, methylfuran, and dioxo groups.
- Molecular Formula : C₂₂H₁₇N₃O₃S.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
